Acat-IN-7

Description

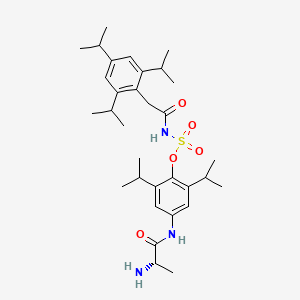

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C32H49N3O5S |

|---|---|

Molecular Weight |

587.8 g/mol |

IUPAC Name |

[4-[[(2S)-2-aminopropanoyl]amino]-2,6-di(propan-2-yl)phenyl] N-[2-[2,4,6-tri(propan-2-yl)phenyl]acetyl]sulfamate |

InChI |

InChI=1S/C32H49N3O5S/c1-17(2)23-12-25(18(3)4)29(26(13-23)19(5)6)16-30(36)35-41(38,39)40-31-27(20(7)8)14-24(15-28(31)21(9)10)34-32(37)22(11)33/h12-15,17-22H,16,33H2,1-11H3,(H,34,37)(H,35,36)/t22-/m0/s1 |

InChI Key |

OONGEPAWWNZIAT-QFIPXVFZSA-N |

Isomeric SMILES |

C[C@@H](C(=O)NC1=CC(=C(C(=C1)C(C)C)OS(=O)(=O)NC(=O)CC2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)C(C)C)N |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)CC(=O)NS(=O)(=O)OC2=C(C=C(C=C2C(C)C)NC(=O)C(C)N)C(C)C)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ACAT Inhibitors

Disclaimer: Publicly available scientific literature and databases did not yield specific information on a compound designated "Acat-IN-7." The following guide provides a comprehensive overview of the mechanism of action for the broader class of Acyl-coenzyme A:cholesterol acyltransferase (ACAT) inhibitors, which is presumed to be the intended topic of interest.

Introduction

Acyl-coenzyme A:cholesterol acyltransferase (ACAT) is a crucial intracellular enzyme that plays a central role in cellular cholesterol homeostasis.[1][2][3] It is an integral membrane protein located in the endoplasmic reticulum that catalyzes the esterification of cholesterol with long-chain fatty acids, forming cholesteryl esters.[2] These esters are then stored in cytosolic lipid droplets or incorporated into lipoproteins.[2][4] In mammals, two isoenzymes, ACAT1 and ACAT2, have been identified.[2] ACAT1 is ubiquitously expressed and is the primary isoenzyme in the brain, adrenal glands, kidneys, and macrophages.[2] In contrast, ACAT2 is predominantly found in the liver and intestines.[2][3] Given its pivotal role in cholesterol metabolism, ACAT has emerged as a significant therapeutic target for various conditions, including hypercholesterolemia, atherosclerosis, and Alzheimer's disease.[1][2]

Core Mechanism of Action of ACAT Inhibitors

The fundamental mechanism of action of ACAT inhibitors is the blockade of the enzymatic activity of ACAT1 and/or ACAT2. By inhibiting ACAT, these compounds prevent the conversion of free cholesterol into cholesteryl esters. This inhibition leads to a series of downstream cellular events that contribute to their therapeutic effects.

A primary consequence of ACAT inhibition is a decrease in the intracellular pool of cholesteryl esters and a subsequent increase in the level of free cholesterol within the endoplasmic reticulum. This alteration in cholesterol distribution triggers cellular responses to reduce cholesterol levels. For instance, the inhibition of ACAT has been shown to suppress the absorption of dietary cholesterol in the intestine and reduce the assembly and secretion of apolipoprotein B-containing lipoproteins, such as very-low-density lipoprotein (VLDL), in the liver.[2]

Furthermore, in the context of atherosclerosis, ACAT inhibition prevents the accumulation of cholesteryl esters in macrophages, a critical step in their transformation into foam cells, which are a hallmark of atherosclerotic plaques.[2] In Alzheimer's disease, inhibiting ACAT has been demonstrated to reduce the generation of β-amyloid (Aβ) peptide, a key component of the amyloid plaques found in the brains of patients.[1] The proposed mechanism involves the modulation of subcellular cholesterol distribution, which in turn affects the processing of the amyloid precursor protein (APP).[1]

Signaling Pathways Modulated by ACAT Inhibition

The inhibition of ACAT influences several key signaling pathways involved in lipid metabolism and cellular homeostasis. One of the most significant is the sterol regulatory element-binding protein (SREBP) pathway. By altering the cholesterol content in the endoplasmic reticulum, ACAT inhibitors can modulate the activation of SREBPs, which are master transcriptional regulators of cholesterol and fatty acid synthesis.

Additionally, ACAT inhibition can impact the liver X receptor (LXR) signaling pathway. LXRs are nuclear receptors that are activated by oxysterols, which are oxidized derivatives of cholesterol. By influencing cellular cholesterol levels, ACAT inhibitors can indirectly affect LXR activity and the expression of its target genes, which are involved in cholesterol efflux and transport.

The diagram below illustrates the central role of ACAT in cholesterol metabolism and the downstream effects of its inhibition.

Caption: Signaling pathway illustrating the mechanism of ACAT inhibition.

Quantitative Data for Representative ACAT Inhibitors

While specific data for "this compound" is unavailable, the following table summarizes typical quantitative data for well-characterized ACAT inhibitors to provide a comparative context.

| Inhibitor | Target | IC50 (µM) | Cell-Based Assay | Reference |

| Nevanimibe | ACAT1/ACAT2 | ACAT2: 0.71 | In vitro fluorescence-based assay | [4] |

| Pyripyropene A | ACAT2 > ACAT1 | ACAT2: 25, ACAT1: 179 | In vitro fluorescence-based assay | [4] |

IC50 (Half-maximal inhibitory concentration) values represent the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of ACAT inhibitors.

1. Fluorescence-Based ACAT Inhibition Assay

This in vitro assay is used to determine the potency of a compound in inhibiting the enzymatic activity of ACAT.

-

Principle: The assay measures the release of Coenzyme A (CoA) during the esterification of cholesterol, which is then detected by a fluorescent probe.

-

Materials:

-

Purified recombinant human ACAT1 or ACAT2 enzyme

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4)

-

Substrates: Acetyl-CoA and cholesterol

-

Test compound (ACAT inhibitor)

-

Stopping solution (e.g., 10% SDS)

-

Fluorescent probe for sulfhydryl groups (e.g., 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin - CPM)

-

96-well microplate

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compound in the reaction buffer.

-

Add the purified ACAT enzyme to the wells of a 96-well plate.

-

Add the test compound dilutions to the respective wells and incubate for a pre-determined time at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrates (Acetyl-CoA and cholesterol).

-

Incubate the reaction mixture at 37°C for a specific duration (e.g., 10 minutes).[4]

-

Stop the reaction by adding the stopping solution.[4]

-

Add the fluorescent probe (CPM) to each well and incubate at room temperature for a sufficient time (e.g., 30 minutes) to allow the probe to react with the free CoA.[4]

-

Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., excitation 355 nm; emission 460 nm).[4]

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Experimental Workflow Diagram

Caption: Experimental workflow for a fluorescence-based ACAT inhibition assay.

2. Cell-Based Cholesterol Esterification Assay

This assay measures the ability of a compound to inhibit ACAT activity within a cellular context.

-

Principle: Cells are incubated with a radiolabeled precursor of cholesterol or fatty acids (e.g., [¹⁴C]oleic acid). The amount of radiolabeled cholesteryl esters formed is then quantified to determine ACAT activity.

-

Materials:

-

Cultured cells (e.g., CHO cells, macrophages)

-

Cell culture medium and supplements

-

Test compound (ACAT inhibitor)

-

Radiolabeled precursor (e.g., [¹⁴C]oleic acid complexed to bovine serum albumin)

-

Cell lysis buffer

-

Organic solvents for lipid extraction (e.g., hexane, isopropanol)

-

Thin-layer chromatography (TLC) plates and developing solvent

-

Scintillation counter

-

-

Procedure:

-

Plate cells in culture dishes and allow them to adhere and grow to a desired confluency.

-

Treat the cells with various concentrations of the test compound for a specified period.

-

Add the radiolabeled precursor to the cell culture medium and incubate for a defined time to allow for its incorporation into cellular lipids.

-

Wash the cells to remove excess radiolabeled precursor.

-

Lyse the cells and extract the total lipids using organic solvents.

-

Separate the different lipid species (including free fatty acids, triglycerides, and cholesteryl esters) by thin-layer chromatography (TLC).

-

Visualize the lipid spots (e.g., using iodine vapor) and scrape the spots corresponding to cholesteryl esters.

-

Quantify the amount of radioactivity in the scraped spots using a scintillation counter.

-

Calculate the percentage of inhibition of cholesterol esterification for each concentration of the test compound compared to a vehicle-treated control.

-

Determine the EC50 (half-maximal effective concentration) value from the dose-response curve.

-

Conclusion

ACAT inhibitors represent a promising class of therapeutic agents with potential applications in a range of diseases characterized by dysregulated cholesterol metabolism. Their primary mechanism of action involves the direct inhibition of ACAT enzymes, leading to a reduction in cholesteryl ester synthesis and subsequent modulation of cellular cholesterol homeostasis and related signaling pathways. The experimental protocols outlined above provide a robust framework for the preclinical evaluation and characterization of novel ACAT inhibitors. While the specific properties of "this compound" remain to be elucidated, the foundational knowledge of ACAT inhibitor function provides a strong basis for future research and development in this area.

References

- 1. ACAT as a Drug Target for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potential role of acyl-coenzyme A:cholesterol transferase (ACAT) Inhibitors as hypolipidemic and antiatherosclerosis drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative analysis of the expression of ACAT genes in human tissues by real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Structures of Human ACAT2 Disclose Mechanism for Selective Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Synthesis of Acat-IN-7

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acat-IN-7 is a synthetic compound identified as a potent inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT) with additional activity against NF-κB mediated transcription. This dual activity positions it as a molecule of interest for research in therapeutic areas where both cholesterol metabolism and inflammation play a significant role, such as atherosclerosis and certain cancers. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, based on available scientific literature and patent documentation.

Introduction

Acyl-CoA: Cholesterol Acyltransferase (ACAT) is an intracellular enzyme that catalyzes the esterification of cholesterol to form cholesteryl esters.[1] There are two known isoforms, ACAT1 and ACAT2, which play distinct roles in cholesterol homeostasis.[1] ACAT1 is ubiquitously expressed and is the primary isoform in macrophages, while ACAT2 is predominantly found in the intestines and liver.[1] Inhibition of ACAT is a therapeutic strategy being explored for conditions characterized by abnormal cholesterol accumulation, including atherosclerosis and Alzheimer's disease.

Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[2] Dysregulation of NF-κB signaling is implicated in various inflammatory diseases and cancers.[2] Small molecules that can modulate the activity of both ACAT and NF-κB, such as this compound, are valuable tools for investigating the interplay between these pathways and hold potential for novel therapeutic interventions.

Discovery and Physicochemical Properties

This compound was disclosed in the patent EP1236468A1, which describes a series of sulfonylaminocarbonyl derivatives for the treatment of diseases mediated by nuclear factor-kappa B.[3][4] While the patent does not provide a specific "discovery" narrative for this compound, it is presented as one of the synthesized examples within a broader effort to develop NF-κB inhibitors. Its concurrent activity as an ACAT inhibitor was also characterized.

Table 1: Physicochemical Properties of this compound [3]

| Property | Value |

| Molecular Formula | C₃₂H₄₉N₃O₅S |

| Molecular Weight | 587.81 g/mol |

| CAS Number | 199984-38-8 |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

Synthesis of this compound

The synthesis of this compound, as inferred from the general procedures outlined in patent EP1236468A1 for analogous compounds, involves a multi-step process. A detailed, step-by-step protocol is not explicitly provided for this compound (which is a common practice in patents). However, a representative synthetic scheme can be constructed based on the chemical structure and the general methods described.

The synthesis likely involves the coupling of three key fragments: a substituted phenylacetic acid, a sulfonylating agent, and a substituted phenylamine bearing an amino acid moiety.

DOT Diagram: Proposed General Synthetic Workflow for this compound

Caption: A plausible synthetic workflow for this compound.

Experimental Protocols

General Procedure for the Synthesis of Sulfonylaminocarbonyl Derivatives (as adapted from EP1236468A1):

-

Formation of the Acyl Sulfamate Intermediate: To a solution of the appropriately substituted phenylacetic acid (e.g., 2,4,6-triisopropylphenylacetic acid) in an anhydrous aprotic solvent (e.g., dichloromethane), chlorosulfonyl isocyanate is added dropwise at a reduced temperature (e.g., 0 °C). The reaction is stirred until completion, monitored by a suitable technique like thin-layer chromatography (TLC). The solvent is then removed under reduced pressure to yield the crude acyl sulfamoyl chloride.

-

Preparation of the Amine Component: The N-protected amino acid (e.g., N-Boc-(S)-Alanine) is coupled to the substituted aniline (e.g., 2,6-diisopropylaniline) using standard peptide coupling reagents (e.g., DCC/HOBt or HATU) in an appropriate solvent (e.g., DMF or dichloromethane). Following the reaction, the protecting group is removed under appropriate conditions (e.g., TFA for Boc group) to yield the free amine.

-

Final Coupling Reaction: The acyl sulfamoyl chloride from step 1 is dissolved in an anhydrous aprotic solvent. To this solution, the deprotected amine from step 2 and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) are added. The reaction mixture is stirred at room temperature until the reaction is complete.

-

Purification: The final product, this compound, is purified from the reaction mixture using standard chromatographic techniques, such as column chromatography on silica gel. The structure and purity of the final compound are confirmed by analytical methods like NMR spectroscopy and mass spectrometry.

Biological Activity and Experimental Protocols

This compound is characterized as an inhibitor of both ACAT and NF-κB.

ACAT Inhibition

DOT Diagram: General ACAT Inhibition Assay Workflow

Caption: Workflow for a cell-free ACAT inhibition assay.

Experimental Protocol: In Vitro ACAT Inhibition Assay (Microsomal)

This is a representative protocol based on standard methods in the field.

-

Preparation of Microsomes: Microsomes containing ACAT enzyme are prepared from a suitable cell line (e.g., CHO cells overexpressing human ACAT1 or ACAT2) or tissue homogenates through differential centrifugation.

-

Assay Reaction: The assay is typically performed in a microplate format. Microsomal protein is pre-incubated with various concentrations of this compound (dissolved in DMSO) or DMSO as a vehicle control in a suitable buffer.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of a substrate mixture containing cholesterol and radiolabeled [¹⁴C]oleoyl-CoA.

-

Incubation: The reaction mixture is incubated at 37°C for a defined period.

-

Termination and Extraction: The reaction is stopped by the addition of a solvent mixture (e.g., chloroform:methanol). The lipids are extracted into the organic phase.

-

Analysis: The extracted lipids are separated by thin-layer chromatography (TLC).

-

Quantification: The amount of formed [¹⁴C]cholesteryl oleate is quantified using a phosphorimager or by scraping the corresponding spot from the TLC plate and measuring the radioactivity by liquid scintillation counting.

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the IC₅₀ value is determined by non-linear regression analysis.

NF-κB Inhibition

This compound is reported to inhibit NF-κB mediated transcription.[3][4][5] This is a key activity described in the originating patent.

DOT Diagram: NF-κB Reporter Gene Assay Workflow

Caption: Workflow for an NF-κB reporter gene assay.

Experimental Protocol: NF-κB Reporter Gene Assay

This protocol is a standard method to assess the inhibition of NF-κB transcriptional activity.

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293 or HeLa) is cultured under standard conditions. The cells are transiently transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple NF-κB binding sites. A second plasmid, often expressing Renilla luciferase, is co-transfected to normalize for transfection efficiency.

-

Compound Treatment: After transfection, the cells are pre-treated with various concentrations of this compound or a vehicle control for a specified period.

-

Stimulation: The NF-κB pathway is then activated by treating the cells with a pro-inflammatory stimulus such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).

-

Incubation: The cells are incubated for a further period to allow for the expression of the luciferase reporter gene.

-

Cell Lysis and Luciferase Assay: The cells are lysed, and the firefly and Renilla luciferase activities in the cell lysates are measured using a luminometer and a dual-luciferase reporter assay system.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The percentage of inhibition of NF-κB activity for each concentration of this compound is calculated relative to the stimulated control, and the IC₅₀ value is determined.

Mechanism of Action

DOT Diagram: Proposed Dual Mechanism of Action of this compound

Caption: Dual inhibitory action of this compound.

The precise molecular interactions of this compound with ACAT and the components of the NF-κB signaling pathway have not been detailed in publicly available literature. For ACAT, it is presumed to act as a competitive or non-competitive inhibitor at the active site of the enzyme. Its inhibitory effect on NF-κB-mediated transcription could occur at various points in the signaling cascade, from upstream signaling kinases to the nuclear translocation of NF-κB subunits or their binding to DNA. The originating patent focuses on the inhibition of NF-κB, suggesting this as a primary design consideration.

Conclusion and Future Directions

This compound is a dual-activity compound that presents an interesting profile for researchers in the fields of metabolic and inflammatory diseases. Its discovery within a patent focused on NF-κB inhibitors highlights a potential strategy for identifying compounds with pleiotropic effects. For a more complete understanding of this compound's therapeutic potential, further studies are warranted to:

-

Determine the specific IC₅₀ values for both ACAT1 and ACAT2 isoforms to understand its selectivity.

-

Elucidate the precise mechanism by which it inhibits the NF-κB signaling pathway.

-

Evaluate its efficacy and safety in relevant in vivo models of diseases such as atherosclerosis and cancer.

This in-depth technical guide provides a foundational understanding of this compound based on the currently available information, serving as a valuable resource for scientists and professionals in drug development.

References

- 1. Synthesis and Manufacturing: Creating and Exploiting New Substances and New Transformations - Beyond the Molecular Frontier - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Organic synthesis: the art and science of replicating the molecules of living nature and creating others like them in the laboratory - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Techniques for assaying the activity of transcription factor NF-κB] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Identification of ACAT1- and ACAT2-specific inhibitors using a novel, cell-based fluorescence assay: individual ACAT uniqueness - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Target Validation of ACAT1 with Small Molecule Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the target validation studies for Acetyl-CoA Acetyltransferase 1 (ACAT1), a critical enzyme in cellular cholesterol metabolism and a promising target for cancer therapy. The principles and methodologies described herein are exemplified by studies of known ACAT1 inhibitors and serve as a comprehensive guide for the validation of novel compounds targeting ACAT1, such as a theoretical "Acat-IN-7".

Introduction: ACAT1 as a Therapeutic Target in Oncology

Altered cholesterol metabolism is a recognized hallmark of cancer.[1][2][3][[“]][5][6] Cancer cells exhibit an increased demand for cholesterol to support rapid proliferation and membrane biogenesis.[1][6] Acetyl-CoA Acetyltransferase 1 (ACAT1), also known as sterol O-acyltransferase 1 (SOAT1), is a key intracellular enzyme that catalyzes the esterification of free cholesterol into cholesteryl esters (CEs) for storage in lipid droplets.[1][2][7] This process is crucial for maintaining cholesterol homeostasis and preventing cytotoxicity from excess free cholesterol.[7]

ACAT1 is overexpressed in a variety of cancers, including pancreatic, glioma, and bladder cancer, and its activity is linked to tumor growth, proliferation, and metastasis.[3][8][9] Beyond its role in cholesterol storage, ACAT1 has non-canonical functions as a lysine acetyltransferase, regulating key metabolic enzymes like the pyruvate dehydrogenase complex (PDC) to promote glycolysis (the Warburg effect) in cancer cells.[1][6][10] Inhibition of ACAT1 has been shown to suppress cancer cell proliferation, induce apoptosis, and enhance anti-tumor immunity, making it a compelling target for therapeutic intervention.[1][3][6]

Biochemical Target Engagement & Potency

The initial step in validating a new inhibitor is to confirm its direct interaction with and inhibition of the ACAT1 enzyme. This is typically achieved through in vitro enzymatic assays.

Table 1: In Vitro Enzymatic Inhibition of ACAT1

| Compound | Target | Assay Type | IC50 (nM) | Reference Compound |

| This compound (Hypothetical) | Human ACAT1 | Fluorescence-based | <50 | F12511 |

| F12511 | Human ACAT1 | Radioactive | 39 | - |

| F12511 | Human ACAT2 | Radioactive | 110 | - |

| K604 | Human ACAT1 | Radioactive | 450 | - |

| Avasimibe | ACAT (non-specific) | N/A | Potent | - |

Data for F12511 and K604 are from published studies.[11][12] Data for this compound is hypothetical for illustrative purposes.

Experimental Protocol: Fluorescence-Based ACAT1 Enzymatic Assay

This assay measures the activity of purified human ACAT1 by detecting the release of Coenzyme A (CoA-SH) during the esterification reaction.

-

Enzyme Source : Purified recombinant human ACAT1 protein.

-

Substrates :

-

Acetyl-CoA.

-

Cholesterol, delivered in a detergent solution (e.g., Triton X-100) to ensure solubility.

-

-

Reaction Buffer : A suitable buffer (e.g., 100 mM Tris-HCl, pH 7.4) containing dithiothreitol (DTT) to maintain a reducing environment.

-

Procedure : a. The ACAT1 enzyme is pre-incubated with varying concentrations of the test inhibitor (e.g., this compound) in a 96-well or 384-well plate. b. The reaction is initiated by adding the substrates (Acetyl-CoA and cholesterol). The mixture is incubated at 37°C for a defined period (e.g., 10-30 minutes).[13] c. The reaction is terminated by adding a stop solution, such as 10% SDS.[13] d. A thiol-reactive fluorescent probe (e.g., 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin, CPM) is added. This probe reacts with the free sulfhydryl group on the released CoA, generating a fluorescent signal.[13] e. Fluorescence is measured using a plate reader (e.g., excitation at 355 nm, emission at 460 nm).[13]

-

Data Analysis : The fluorescent signal is proportional to ACAT1 activity. The percentage of inhibition is calculated relative to a DMSO vehicle control. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

Cellular Target Engagement

Confirming that the inhibitor can reach and bind to its target in a complex cellular environment is a critical validation step. The Cellular Thermal Shift Assay (CETSA®) is a powerful method for demonstrating direct target engagement in intact cells.[14][15][16] CETSA measures the change in the thermal stability of a protein upon ligand binding.

Table 2: Cellular Thermal Shift Assay (CETSA®) Data

| Cell Line | Compound (Concentration) | Tagg (°C) (Vehicle) | Tagg (°C) (Compound) | Thermal Shift (ΔTagg, °C) |

| MIA PaCa-2 (Pancreatic Cancer) | This compound (10 µM) | 54.5 | 58.9 | +4.4 |

| U87-MG (Glioblastoma) | This compound (10 µM) | 54.2 | 58.3 | +4.1 |

Data are hypothetical, based on typical shifts observed for potent inhibitors.[15]

Experimental Protocol: High-Throughput Cellular Thermal Shift Assay (HT-CETSA®)

This protocol outlines a plate-based method for assessing the thermal stabilization of endogenous ACAT1 in live cells.[15][17]

-

Cell Culture : Culture cancer cells (e.g., MIA PaCa-2) to ~80% confluency.

-

Compound Treatment : a. Harvest cells and resuspend in media to a concentration of 1-2 x 10^6 cells/mL. b. Dispense cells into a 384-well PCR plate containing pre-spotted serial dilutions of the test inhibitor (e.g., this compound) or DMSO vehicle. c. Incubate the plate at 37°C for 1 hour to allow for compound uptake and target binding.[15]

-

Thermal Challenge : a. Place the PCR plate in a thermocycler. b. Apply a temperature gradient for 3 minutes (e.g., from 40°C to 65°C) to induce thermal denaturation of proteins.[17]

-

Cell Lysis : a. After heating, lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease inhibitors.

-

Separation of Soluble Fraction : a. Centrifuge the plate at low speed to pellet the aggregated, denatured proteins.[15]

-

Protein Quantification : a. Carefully transfer the supernatant (containing the soluble protein fraction) to a detection plate. b. Quantify the amount of soluble ACAT1 using a proximity-based immunoassay such as AlphaLISA® or HTRF®, which uses two antibodies specific to ACAT1.[17]

-

Data Analysis : Plot the amount of soluble ACAT1 as a function of temperature. The resulting "melting curve" is fitted to determine the aggregation temperature (Tagg). A positive shift in Tagg in the presence of the compound indicates target stabilization and engagement.[15][17]

Cellular Phenotypic Effects & Mechanism of Action

Inhibition of ACAT1 is expected to produce distinct cellular phenotypes, primarily related to altered cholesterol and energy metabolism. Validating these downstream effects provides crucial evidence of the inhibitor's mechanism of action.

Table 3: Cellular Activity of ACAT1 Inhibition

| Cell Line | Assay | Endpoint | EC50 (nM) | Effect |

| U87-MG | Cell Viability (72h) | Proliferation | 150 | Anti-proliferative |

| MIA PaCa-2 | Apoptosis Assay | Caspase 3/7 Activation | 250 | Pro-apoptotic |

| H1299 | Seahorse Assay | Oxygen Consumption Rate (OCR) | - | Increased |

| H1299 | Western Blot | p-PDH / Total PDH | - | Decreased |

Data are hypothetical, representing expected outcomes from ACAT1 inhibition based on published literature.[3][6][10]

Experimental Protocol: Seahorse XF Analyzer for Metabolic Profiling

This assay measures cellular metabolism in real-time by monitoring the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis. ACAT1 inhibition is expected to reverse the Warburg effect, increasing OCR.[10]

-

Cell Seeding : Seed cancer cells (e.g., H1299) into a Seahorse XF cell culture microplate and allow them to adhere overnight.

-

Compound Treatment : Treat cells with the ACAT1 inhibitor or vehicle for a predetermined time (e.g., 24 hours).

-

Assay Preparation : Wash the cells and replace the culture medium with unbuffered Seahorse XF base medium. Incubate the plate in a non-CO2 incubator for 1 hour prior to the assay.

-

Mito Stress Test : a. Load the injector ports of the sensor cartridge with mitochondrial inhibitors: Oligomycin (ATP synthase inhibitor), FCCP (a protonophore that uncouples respiration), and Rotenone/Antimycin A (Complex I and III inhibitors). b. Place the cartridge into the Seahorse XF Analyzer. c. The instrument will sequentially inject the inhibitors and measure the OCR and ECAR at baseline and after each injection.

-

Data Analysis : The resulting OCR profile allows for the calculation of key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, and maximal respiratory capacity. An increase in these parameters following inhibitor treatment indicates a shift away from glycolysis towards oxidative phosphorylation.

In Vivo Target Validation

The final step is to demonstrate that the inhibitor has anti-tumor efficacy in a preclinical animal model, confirming that the cellular effects translate to a therapeutic outcome.

Table 4: In Vivo Efficacy in Pancreatic Cancer Xenograft Model

| Treatment Group | Dosing | Tumor Growth Inhibition (TGI, %) | Change in Body Weight (%) |

| Vehicle | 20 mg/kg, QD, PO | - | +2.5 |

| This compound | 20 mg/kg, QD, PO | 65 | -1.8 |

| Gemcitabine | 60 mg/kg, Q3D, IP | 75 | -8.2 |

Data are hypothetical, representing a plausible outcome for an effective ACAT1 inhibitor.[9]

Experimental Protocol: Mouse Xenograft Study

This protocol describes a study to evaluate the anti-tumor activity of an ACAT1 inhibitor in an immunodeficient mouse model.

-

Animal Model : Female athymic nude mice (6-8 weeks old).

-

Cell Implantation : Subcutaneously implant 5 x 10^6 MIA PaCa-2 human pancreatic cancer cells into the right flank of each mouse.

-

Tumor Growth and Grouping : a. Monitor tumor growth using caliper measurements (Volume = 0.5 x Length x Width^2). b. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).

-

Treatment Administration : a. Administer the ACAT1 inhibitor (formulated in a suitable vehicle, e.g., 0.5% methylcellulose), vehicle control, or a positive control (e.g., Gemcitabine) according to the specified dose and schedule (e.g., daily oral gavage) for 21-28 days.

-

Monitoring : a. Measure tumor volumes and body weights 2-3 times per week. b. Observe animals daily for any signs of toxicity.

-

Endpoint and Analysis : a. At the end of the study, euthanize the mice and excise the tumors for weight measurement and downstream analysis (e.g., pharmacodynamic marker analysis via Western blot or IHC). b. Calculate the Tumor Growth Inhibition (TGI) percentage for each group relative to the vehicle control.

Conclusion

The validation of ACAT1 as a therapeutic target is supported by a robust body of evidence demonstrating its critical role in cancer cell metabolism and proliferation. A systematic approach, beginning with biochemical confirmation of inhibition, followed by verification of cellular target engagement and downstream phenotypic effects, and culminating in successful in vivo efficacy studies, provides a comprehensive validation package for novel inhibitors like this compound. The methodologies and expected outcomes detailed in this guide serve as a blueprint for the preclinical development of next-generation ACAT1-targeted cancer therapies.

References

- 1. Targeting ACAT1 in cancer: from threat to treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting ACAT1 in cancer: from threat to treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ar.iiarjournals.org [ar.iiarjournals.org]

- 4. consensus.app [consensus.app]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Targeting ACAT1 in cancer: from threat to treatment [frontiersin.org]

- 7. Potential role of acyl-coenzyme A:cholesterol transferase (ACAT) Inhibitors as hypolipidemic and antiatherosclerosis drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ACAT1 promotes proliferation and metastasis of bladder cancer via AKT/GSK3β/c-Myc signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Tetrameric acetyl-CoA acetyltransferase 1 is important for tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Molecular Structures of Human ACAT2 Disclose Mechanism for Selective Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

Technical Guide: In Vitro Enzymatic Assay for ACAT1 Inhibition

A Comprehensive Protocol for Researchers and Drug Development Professionals

This technical guide provides a detailed framework for conducting an in vitro enzymatic assay to characterize inhibitors of Acyl-CoA: Cholesterol Acyltransferase 1 (ACAT1). While this document uses "Acat-IN-7" as a placeholder for a novel inhibitor, the methodologies and data presentation formats are applicable to any putative ACAT1 inhibitor.

Introduction to ACAT1 as a Therapeutic Target

Acyl-CoA: Cholesterol Acyltransferase 1 (ACAT1) is a crucial intracellular enzyme that catalyzes the esterification of cholesterol to form cholesteryl esters.[1] This process is vital for cellular cholesterol homeostasis, and its dysregulation has been implicated in various pathologies, including atherosclerosis, Alzheimer's disease, and certain cancers.[1][2][3] ACAT1 is an integral membrane protein located in the endoplasmic reticulum and is considered a promising therapeutic target for the development of novel drugs.[1] This guide outlines a robust in vitro enzymatic assay to determine the inhibitory potential of compounds like this compound against ACAT1.

Quantitative Data on Known ACAT1 Inhibitors

The following table summarizes the inhibitory activities of several known ACAT1 inhibitors. This data serves as a reference for comparing the potency of novel compounds like this compound.

| Compound | Target(s) | IC50 / EC50 | Notes |

| Avasimibe (CI-1011) | ACAT1/ACAT2 | IC50: 24 µM (ACAT1), 9.2 µM (ACAT2) | Orally active ACAT inhibitor.[4] |

| K-604 | ACAT1 selective | IC50: 0.45 ± 0.06 μM | Potent and selective ACAT1 inhibitor.[4] |

| Nevanimibe (PD-132301) | ACAT1 selective | EC50: 9 nM (ACAT1), 368 nM (ACAT2) | Orally active and selective ACAT1 inhibitor.[4] |

| Pactimibe (CS-505) | ACAT1/ACAT2 | IC50: 4.9 µM (ACAT1), 3.0 µM (ACAT2) | Dual inhibitor of ACAT1 and ACAT2.[4] |

| Pyripyropene A | ACAT2 selective | IC50: 179 µM (ACAT1), 25 µM (ACAT2) | More selective for ACAT2.[5] |

Experimental Protocol: Fluorescence-Based ACAT1 Enzymatic Assay

This protocol describes a sensitive and high-throughput fluorescence-based assay to measure ACAT1 activity and its inhibition by test compounds. The assay monitors the release of Coenzyme A (CoA), which reacts with a fluorogenic probe to produce a fluorescent signal.

Materials and Reagents

-

Human recombinant ACAT1 enzyme

-

Assay Buffer: 100 mM Potassium Phosphate, pH 7.4

-

Substrates:

-

Acetyl-CoA

-

NBD-cholesterol (or other suitable cholesterol analog)

-

-

Fluorogenic Probe for CoA detection (e.g., 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin - CPM)

-

Test Compound (e.g., this compound) dissolved in DMSO

-

Positive Control Inhibitor (e.g., K-604)

-

96-well black microplates

-

Fluorescence microplate reader

Assay Procedure

-

Reagent Preparation : Prepare all reagents and buffers to their final concentrations. Dilute the ACAT1 enzyme in the assay buffer to the desired concentration.

-

Compound Preparation : Prepare serial dilutions of the test compound (this compound) and the positive control inhibitor in DMSO. Further dilute in assay buffer to the final desired concentrations.

-

Reaction Mixture Preparation : In a 96-well plate, add the following components in order:

-

Assay Buffer

-

Test compound (this compound) or vehicle (DMSO)

-

ACAT1 enzyme

-

-

Pre-incubation : Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation : Initiate the enzymatic reaction by adding the substrates (Acetyl-CoA and NBD-cholesterol).

-

Kinetic Measurement : Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm for CPM) every minute for 30-60 minutes.[5]

-

Data Analysis :

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Normalize the data to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Visualizations

Signaling Pathway of ACAT1

Caption: ACAT1 catalyzes the formation of cholesteryl esters from cholesterol and Acyl-CoA.

Experimental Workflow for ACAT1 Inhibition Assay

Caption: Workflow of the in vitro fluorescence-based ACAT1 enzymatic assay.

This guide provides a comprehensive overview for establishing and conducting in vitro enzymatic assays for ACAT1 inhibitors. The provided protocols and data structures can be adapted for specific laboratory settings and research needs, facilitating the discovery and characterization of novel therapeutic agents targeting ACAT1.

References

- 1. Potential role of acyl-coenzyme A:cholesterol transferase (ACAT) Inhibitors as hypolipidemic and antiatherosclerosis drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. assaygenie.com [assaygenie.com]

- 3. ACAT as a Drug Target for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Molecular Structures of Human ACAT2 Disclose Mechanism for Selective Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Effects of ACAT Inhibition: A Technical Guide

An in-depth analysis of the publicly available scientific literature and databases did not yield specific information for a compound designated "Acat-IN-7". Therefore, this technical guide will focus on the well-documented cellular effects of ACAT (Acyl-CoA: cholesterol acyltransferase) inhibitors in general, providing a comprehensive overview for researchers, scientists, and drug development professionals. The principles, experimental methodologies, and signaling pathways discussed are broadly applicable to the study of ACAT inhibition.

Introduction

Acyl-CoA: cholesterol acyltransferase (ACAT) is an intracellular enzyme that plays a crucial role in cellular cholesterol homeostasis.[1][2] It catalyzes the esterification of free cholesterol into cholesteryl esters, which are then stored in lipid droplets.[2][3] This process prevents the accumulation of excessive free cholesterol in cellular membranes, which can be toxic. Two isoforms of ACAT have been identified in mammals: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the intestines and liver.[2][3][4] Due to their central role in cholesterol metabolism, ACAT enzymes have emerged as therapeutic targets for various diseases, including atherosclerosis, Alzheimer's disease, and certain cancers.[1][2][3][5] ACAT inhibitors are a class of small molecules designed to block the activity of these enzymes, thereby modulating cellular cholesterol distribution and impacting downstream signaling pathways.

Quantitative Data on ACAT Inhibitor Effects

The cellular effects of ACAT inhibitors can be quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data for some well-characterized ACAT inhibitors.

Table 1: In Vitro Potency of Select ACAT Inhibitors

| Compound | Target | Assay System | IC50 | Reference |

| Nevanimibe | ACAT1/ACAT2 | In vitro fluorescence-based assay | ACAT1: Not specified, ACAT2: 0.71 µM | [6] |

| Pyripyropene A (PPPA) | ACAT1/ACAT2 | In vitro fluorescence-based assay | ACAT1: 179 µM, ACAT2: 25 µM | [6] |

| Avasimibe (AVAS) | ACAT | Not specified | Not specified | [4] |

Table 2: Cellular Effects of ACAT Inhibition

| Inhibitor | Cell Line/Model | Effect | Quantitative Change | Reference |

| Avasimibe (AVAS) | E4FAD Mice (in vivo) | Reduction of lipid droplets in subiculum and cortex | ~50% decrease | [4] |

| Avasimibe (AVAS) | APOE4 Glia Cultures (in vitro) | Increased extracellular apoE4 levels | Data not quantified | [4] |

| Oxysterols (ACAT activators) | CHO-K1 cells | Stimulation of ACAT activity | >6-fold increase | [7] |

| Podophyllotoxin (PPT) | HaCaT cells | Reduction in cell viability | ~40% reduction at 0.25 µM and 0.5 µM after 24h | [8] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of ACAT inhibitor effects. Below are protocols for key experiments.

Fluorescence-Based ACAT Activity Assay

This assay measures the enzymatic activity of ACAT by detecting the coenzyme A (CoA) released during the cholesterol esterification reaction.

-

Materials:

-

Purified human ACAT1 or ACAT2 enzyme

-

Assay buffer (e.g., 100 mM potassium phosphate pH 7.4, 1 mM DTT)

-

Substrates: Acetyl-CoA, NBD-cholesterol (or other suitable fluorescent cholesterol analog)

-

ACAT inhibitor (e.g., Nevanimibe, PPPA)

-

7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM)

-

10% Sodium dodecyl sulfate (SDS)

-

96-well microplate

-

Fluorescence microplate reader

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, substrates, and varying concentrations of the ACAT inhibitor.

-

Initiate the reaction by adding the purified ACAT enzyme.

-

Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).

-

Terminate the reaction by adding 10% SDS.

-

Add CPM solution to the reaction mixture. CPM reacts with the free sulfhydryl group of the released CoA to produce a fluorescent product.

-

Incubate at room temperature for 30 minutes.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 355 nm and emission at 460 nm).

-

Calculate the IC50 value of the inhibitor by plotting the fluorescence intensity against the inhibitor concentration.

-

Cellular Lipid Droplet Staining

This method visualizes and quantifies the effect of ACAT inhibitors on intracellular lipid droplet formation.

-

Materials:

-

Cell line of interest (e.g., glial cells, macrophages)

-

Cell culture medium and supplements

-

ACAT inhibitor

-

LipidSpot™ or Nile Red stain

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Formaldehyde or paraformaldehyde for cell fixation

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope

-

-

Procedure:

-

Seed cells on coverslips in a multi-well plate and allow them to adhere.

-

Treat the cells with the ACAT inhibitor or vehicle control for the desired time.

-

Wash the cells with PBS and fix them with formaldehyde.

-

Wash the cells again with PBS and stain with LipidSpot™ or Nile Red according to the manufacturer's instructions.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides.

-

Visualize the lipid droplets and nuclei using a fluorescence microscope.

-

Quantify the number and/or size of lipid droplets per cell using image analysis software.

-

Signaling Pathways and Experimental Workflows

ACAT inhibition impacts several cellular signaling pathways, primarily by altering the distribution of cellular cholesterol.

ACAT Inhibition and Cholesterol Homeostasis

ACAT plays a central role in maintaining cellular cholesterol balance. Its inhibition leads to an increase in the free cholesterol pool, which can have several downstream consequences.

References

- 1. ACAT as a Drug Target for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potential role of acyl-coenzyme A:cholesterol transferase (ACAT) Inhibitors as hypolipidemic and antiatherosclerosis drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ACAT2 Promotes Cell Proliferation and Associates with Malignant Progression in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of ACAT as a Therapeutic Target for Alzheimer’s Disease Is Independent of ApoE4 Lipidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting ACAT1 in cancer: from threat to treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular Structures of Human ACAT2 Disclose Mechanism for Selective Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A concerted mechanism involving ACAT and SREBPs by which oxysterols deplete accessible cholesterol to restrict microbial infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cellular Distribution and Ultrastructural Changes in HaCaT Cells, Induced by Podophyllotoxin and Its Novel Fluorescent Derivative, Supported by the Molecular Docking Studies [mdpi.com]

Acat-IN-7 Selectivity for ACAT1 vs. ACAT2: An In-depth Technical Guide

To the Researcher: Initial searches for a specific inhibitor designated "Acat-IN-7" did not yield public-domain data. This guide, therefore, provides a comprehensive overview of the principles and methodologies for determining inhibitor selectivity between the two isoforms of Acyl-CoA: Cholesterol Acyltransferase (ACAT), ACAT1 and ACAT2. The data and protocols presented are based on well-characterized inhibitors to serve as a practical reference for researchers in drug development.

Introduction to ACAT Isoforms and the Importance of Selectivity

Acyl-CoA: Cholesterol Acyltransferase (ACAT) is a crucial intracellular enzyme that catalyzes the esterification of free cholesterol into cholesteryl esters, a storage form of cholesterol.[1] In mammals, two isoforms of this enzyme, ACAT1 and ACAT2, exist with distinct tissue distributions and physiological roles.[2][3]

-

ACAT1 is ubiquitously expressed and plays a "housekeeping" role in protecting cells from free cholesterol toxicity by storing excess cholesterol in lipid droplets.[2][4] It is the primary isoform found in macrophages, adrenal glands, and brain tissue.[1]

-

ACAT2 expression is primarily restricted to the intestines and liver.[1][2] It is integral to the absorption of dietary cholesterol and the assembly of lipoproteins (VLDL and chylomicrons).[2][5]

This differential function makes isoform-selective inhibition a critical goal in drug development. Selective ACAT2 inhibition is pursued for treating hypercholesterolemia and atherosclerosis, as it can reduce cholesterol absorption and lower plasma lipoprotein levels.[5][6] Conversely, non-selective or ACAT1-selective inhibition can lead to adverse effects due to the disruption of cholesterol homeostasis in various tissues, potentially causing macrophage cell death.[5]

Quantitative Analysis of Inhibitor Selectivity

The selectivity of a compound is quantified by comparing its inhibitory potency against each enzyme isoform, typically expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates higher potency. The selectivity ratio is calculated by dividing the IC50 for the off-target isoform by the IC50 for the on-target isoform.

Below is a summary of publicly available data for well-characterized ACAT inhibitors.

| Inhibitor | Target Isoform | ACAT1 IC50 | ACAT2 IC50 | Selectivity Ratio (ACAT1/ACAT2) | Reference(s) |

| Nevanimibe (ATR-101) | ACAT1 | ~0.23 µM (230 nM) | 0.368 µM (368 nM) | ~0.63 | [7][8][9][10][11] |

| Pyripyropene A (PPPA) | ACAT2 | 179 µM | 25 µM | ~0.14 | [7] |

| Pyripyropene A (PPPA) | ACAT2 | >20-100 µM | 0.07-0.198 µM | >100 | [12][13][14] |

Note: IC50 values can vary between different assay conditions and experimental setups. The data presented for PPPA shows some variability, which is common in the literature.

Experimental Protocols for Determining Selectivity

Determining the selectivity of an inhibitor for ACAT1 versus ACAT2 requires robust and specific assays. Commonly employed methods include cell-based assays using engineered cell lines and biochemical assays using isolated microsomes.

This method utilizes a cell line that lacks endogenous ACAT activity (e.g., AC29, a Chinese hamster ovary cell line derivative), which is then stably transfected to express either human ACAT1 or ACAT2.[15][16][17]

Principle: The assay measures the formation of fluorescent cholesteryl esters from a fluorescent cholesterol analog, such as NBD-cholesterol. The accumulation of these esters within cytoplasmic lipid droplets results in a strong fluorescent signal, which is proportional to ACAT activity.[8][15][16][18]

Protocol Outline:

-

Cell Seeding: Plate ACAT1- and ACAT2-expressing cells in separate wells of a 96-well plate and allow them to adhere overnight.[13]

-

Compound Incubation: Treat the cells with a range of concentrations of the test inhibitor. Include appropriate controls (vehicle-only for 100% activity, and a known pan-ACAT inhibitor like CP113 for background fluorescence).[13][16]

-

Substrate Addition: Add NBD-cholesterol to each well and incubate for a defined period (e.g., 6 hours at 37°C).[13]

-

Fluorescence Measurement: After incubation, measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., 488 nm excitation, 535 nm emission for NBD).[6]

-

Data Analysis: Plot the fluorescence values against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each isoform.[13]

This biochemical assay uses microsomes isolated from cells expressing either ACAT1 or ACAT2, or from tissues known to predominantly express one isoform.[17][19]

Principle: The assay directly measures the enzymatic conversion of cholesterol and a radiolabeled fatty acyl-CoA (e.g., [¹⁴C]oleoyl-CoA) into radiolabeled cholesteryl esters. The amount of radioactivity incorporated into the cholesteryl ester fraction is a direct measure of ACAT activity.[19]

Protocol Outline:

-

Microsome Preparation: Isolate microsomes from ACAT1- or ACAT2-expressing cells or tissues via differential centrifugation.[17][19]

-

Reaction Mixture Preparation: In a reaction tube, combine a specific amount of microsomal protein, bovine serum albumin (BSA), and cholesterol (often delivered in cyclodextrin). Add the test inhibitor at various concentrations.[19]

-

Enzyme Reaction Initiation: Pre-incubate the mixture at 37°C, then initiate the reaction by adding [¹⁴C]oleoyl-CoA. Allow the reaction to proceed for a short duration (e.g., 10 minutes).[19]

-

Reaction Termination and Lipid Extraction: Stop the reaction by adding a chloroform:methanol solution. Perform a lipid extraction to separate the lipid-soluble products.[19]

-

Product Separation and Quantification: Spot the lipid extract onto a thin-layer chromatography (TLC) plate to separate cholesteryl esters from other lipids. Scrape the band corresponding to cholesteryl esters and quantify the radioactivity using liquid scintillation counting.[19]

-

Data Analysis: Calculate the rate of cholesteryl ester formation at each inhibitor concentration. Plot the activity against the inhibitor concentration to determine the IC50 value.

Visualizing Experimental and Biological Pathways

The following diagram illustrates a typical workflow for identifying and characterizing selective ACAT inhibitors.

This diagram shows the central role of ACAT1 and ACAT2 in cellular cholesterol metabolism and where inhibitors act.

References

- 1. Pyripyropenes, novel inhibitors of acyl-CoA:cholesterol acyltransferase produced by Aspergillus fumigatus. I. Production, isolation, and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acyl coenzyme A: cholesterol acyltransferase types 1 and 2: structure and function in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acyl-coenzyme A:cholesterol acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ahajournals.org [ahajournals.org]

- 6. Discovery of selective ACAT2 antagonist via a combination strategy based on deep docking, pharmacophore modelling, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Structures of Human ACAT2 Disclose Mechanism for Selective Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. cancer-research-network.com [cancer-research-network.com]

- 10. Structure of Nevanimibe-bound Tetrameric Human Sterol O-acyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Identification of ACAT1- and ACAT2-specific inhibitors using a novel, cell-based fluorescence assay: individual ACAT uniqueness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Identification of the Interaction Site within Acyl-CoA:Cholesterol Acyltransferase 2 for the Isoform-specific Inhibitor Pyripyropene A - PMC [pmc.ncbi.nlm.nih.gov]

- 18. identification-of-acat1-and-acat2-specific-inhibitors-using-a-novel-cell-based-fluorescence-assay - Ask this paper | Bohrium [bohrium.com]

- 19. ACAT inhibition reduces the progression of pre-existing, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]

Early ADMET Properties of Acat-IN-7: A Technical Guide for Drug Development Professionals

Disclaimer: Publicly available experimental data on the specific early ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of Acat-IN-7 is limited. This guide provides a comprehensive overview of the typical early ADMET profiling for Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitors, serving as a foundational resource for researchers, scientists, and drug development professionals. The experimental protocols and data presented are representative of early-stage small molecule drug discovery for this target class.

Introduction to ACAT Inhibition and the Importance of Early ADMET Profiling

Acyl-CoA: Cholesterol Acyltransferase (ACAT) is a critical enzyme in cellular cholesterol homeostasis, catalyzing the esterification of free cholesterol into cholesteryl esters for storage or secretion.[1][2][3] This function makes ACAT a compelling therapeutic target for conditions associated with cholesterol dysregulation, such as atherosclerosis. ACAT inhibitors aim to prevent the accumulation of cholesteryl esters in macrophages, a key event in the formation of foam cells and atherosclerotic plaques.[1][4]

The success of any small molecule inhibitor, including those targeting ACAT, is contingent not only on its potency but also on its pharmacokinetic and safety profile. A significant portion of drug candidates fail in later stages of development due to poor ADMET properties.[5] Therefore, a "fail early, fail cheap" strategy, which involves comprehensive ADMET profiling during the initial phases of drug discovery, is crucial.[6] This proactive approach allows for the early identification and optimization of drug-like properties, significantly reducing the time and cost of development.[5][6][7]

Core Early ADMET Properties for ACAT Inhibitors

The following table summarizes key in vitro ADMET assays and their desired outcomes for a potential oral ACAT inhibitor. These parameters are essential for predicting a compound's in vivo behavior.

| ADMET Parameter | Assay | Description | Desired Outcome for Oral Bioavailability |

| Absorption | |||

| Solubility | Kinetic or Thermodynamic Solubility | Measures the maximum concentration of a compound that can dissolve in a solution (e.g., Phosphate Buffered Saline, PBS) at a specific pH. | > 50 µM in PBS at pH 7.4 |

| Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 Cell Monolayer Assay | PAMPA assesses passive diffusion across an artificial membrane. The Caco-2 assay uses a human colon adenocarcinoma cell line to model intestinal absorption, including passive and active transport.[8][9][10] | PAMPA: Pe > 5 x 10-6 cm/s Caco-2: Papp (A-B) > 10 x 10-6 cm/s; Efflux Ratio (B-A/A-B) < 2 |

| Distribution | |||

| Plasma Protein Binding | Equilibrium Dialysis or Ultracentrifugation | Determines the fraction of a drug bound to plasma proteins (e.g., albumin). The unbound fraction is pharmacologically active. | Unbound Fraction (fu) > 5% (highly desirable) or > 1% (acceptable) |

| Metabolism | |||

| Metabolic Stability | Liver Microsome Stability Assay | Measures the rate of metabolism of a compound when incubated with liver microsomes, which contain key drug-metabolizing enzymes (e.g., Cytochrome P450s).[8] | Half-life (t1/2) > 30 minutes Intrinsic Clearance (Clint) < 30 µL/min/mg protein |

| CYP Inhibition | Cytochrome P450 (CYP) Inhibition Assay | Evaluates the potential of a compound to inhibit major CYP isoforms (e.g., 3A4, 2D6, 2C9), which can lead to drug-drug interactions. | IC50 > 10 µM for major isoforms |

| Toxicity | |||

| Cytotoxicity | HepG2 or other cell line viability assay | Assesses the concentration at which a compound causes cell death, providing an early indication of potential toxicity. | CC50 > 50 µM |

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for reproducibility and data interpretation.

3.1. Caco-2 Cell Permeability Assay

-

Cell Culture: Caco-2 cells are seeded on permeable filter supports (e.g., Transwell® plates) and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

-

Assay Procedure:

-

The test compound is dissolved in a transport buffer (e.g., Hank's Balanced Salt Solution with HEPES) at a typical concentration of 1-10 µM.

-

For apical-to-basolateral (A-B) permeability, the compound solution is added to the apical (donor) side, and buffer is added to the basolateral (receiver) side.

-

For basolateral-to-apical (B-A) permeability, the compound is added to the basolateral side.

-

Plates are incubated at 37°C with gentle shaking. Samples are taken from the receiver compartment at various time points (e.g., 30, 60, 90, 120 minutes).

-

-

Analysis: The concentration of the compound in the donor and receiver compartments is quantified using LC-MS/MS. The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp B-A / Papp A-B) is determined to identify potential P-glycoprotein (P-gp) substrates.

3.2. Liver Microsome Stability Assay

-

Materials: Pooled human liver microsomes (HLMs), NADPH regenerating system (cofactor), and test compound.

-

Assay Procedure:

-

The test compound (typically at 1 µM) is pre-incubated with liver microsomes in a phosphate buffer at 37°C.

-

The metabolic reaction is initiated by adding the NADPH regenerating system.

-

Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

-

The reaction is quenched at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

-

Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the depletion of the parent compound over time. The half-life (t1/2) and intrinsic clearance (Clint) are then calculated from the rate of disappearance.

3.3. Cytotoxicity Assay (MTT Method)

-

Cell Culture: A relevant cell line (e.g., HepG2, a human liver carcinoma cell line) is seeded in 96-well plates and incubated for 24 hours to allow for cell attachment.

-

Assay Procedure:

-

The test compound is serially diluted and added to the cells. A vehicle control (e.g., DMSO) is also included.

-

The plates are incubated for a specified period (e.g., 24 or 48 hours).

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

-

A solubilizing agent is added to dissolve the formazan crystals.

-

-

Analysis: The absorbance is measured using a plate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to the vehicle control, and the CC50 (the concentration that causes 50% cell death) is determined.

Visualizing Key Pathways and Workflows

4.1. ACAT Signaling Pathway in Cholesterol Metabolism

The following diagram illustrates the central role of ACAT in cellular cholesterol esterification, the primary target pathway for this compound.

Caption: ACAT's role in converting free cholesterol to cholesteryl esters.

4.2. Early ADMET Experimental Workflow

This diagram outlines a typical high-throughput screening workflow for assessing the ADMET properties of a library of compounds, such as novel ACAT inhibitors.

Caption: A tiered approach to early ADMET screening in drug discovery.

References

- 1. Signaling through cholesterol esterification: a new pathway for the cholecystokinin 2 receptor involved in cell growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A concerted mechanism involving ACAT and SREBPs by which oxysterols deplete accessible cholesterol to restrict microbial infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acyl-coenzyme A:cholesterol acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]

- 5. Early ADME Profiling Minimizes Wasted Time and Expenditures [pharmamodels.net]

- 6. drugpatentwatch.com [drugpatentwatch.com]

- 7. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]

- 8. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]

- 9. In vitro approaches to evaluate ADMET drug properties. | Semantic Scholar [semanticscholar.org]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

An In-depth Technical Guide on the Effect of Acyl-CoA: Cholesterol Acyltransferase (ACAT) Inhibitors on Cholesterol Esterification

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: While the topic of this guide is "Acat-IN-7 effect on cholesterol esterification," a comprehensive search of scientific literature and chemical databases did not yield specific quantitative data or experimental protocols for a compound with this exact designation. "this compound" is listed by several chemical suppliers (CAS 199984-38-8) as an ACAT inhibitor, primarily citing a patent focused on its potential for treating diseases mediated by nuclear factor-kappa B (NF-κB), suggesting a primary focus on its anti-inflammatory properties[1][2][3][4]. Due to the absence of specific public data on this compound's direct impact on cholesterol esterification, this guide will provide a thorough overview of the mechanism of ACAT inhibition and its effects on cholesterol esterification, using data from well-characterized, exemplary ACAT inhibitors to illustrate the core principles and experimental methodologies.

Introduction to Acyl-CoA: Cholesterol Acyltransferase (ACAT)

Acyl-CoA: Cholesterol Acyltransferase (ACAT), also known as Sterol O-Acyltransferase (SOAT), is a crucial intracellular enzyme that catalyzes the esterification of cholesterol with long-chain fatty acids, forming cholesteryl esters[5]. This process is vital for cellular cholesterol homeostasis by converting excess free cholesterol into a more inert form that can be stored in lipid droplets[5]. In mammals, there are two isoforms of this enzyme, ACAT1 and ACAT2, which have distinct tissue distributions and physiological roles.

-

ACAT1 is found ubiquitously in various tissues and cell types, including macrophages, adrenal glands, and neurons. In macrophages, ACAT1 is responsible for the formation of foam cells, a key event in the development of atherosclerosis, by promoting the accumulation of cholesteryl esters[6].

-

ACAT2 is primarily expressed in the intestines and liver and plays a significant role in the absorption of dietary cholesterol and the assembly of lipoproteins[6].

Given their central role in cholesterol metabolism, ACAT enzymes have been a major target for the development of therapeutic agents to manage hypercholesterolemia and atherosclerosis.

Mechanism of Action of ACAT Inhibitors

ACAT inhibitors function by binding to the ACAT enzyme and blocking its catalytic activity. This inhibition prevents the conversion of free cholesterol to cholesteryl esters. The downstream effects of ACAT inhibition are multifaceted and depend on the specific isoform being targeted and the cellular context. Generally, inhibition of ACAT leads to:

-

A decrease in the intracellular pool of cholesteryl esters.

-

An increase in the concentration of intracellular free cholesterol.

-

Reduced absorption of dietary cholesterol (primarily through ACAT2 inhibition in the intestine).

-

Decreased secretion of apolipoprotein B-containing lipoproteins (like VLDL and LDL) from the liver (influenced by ACAT2).

-

Prevention of foam cell formation in macrophages (via ACAT1 inhibition), a critical step in mitigating atherosclerosis.

The following diagram illustrates the central role of ACAT in cholesterol esterification and the point of intervention for ACAT inhibitors.

Quantitative Data for Representative ACAT Inhibitors

To illustrate the efficacy of ACAT inhibition, this section presents quantitative data for several well-studied ACAT inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

| Inhibitor | Target(s) | IC50 Value | Cell Line / System | Reference |

| Avasimibe | ACAT1 / ACAT2 | 24 µM (ACAT1), 9.2 µM (ACAT2) | In vitro enzyme assay | [6] |

| F-1394 | ACAT | 71 nM | Caco-2 cells | [5] |

| F12511 | ACAT1 / ACAT2 | 39 nM (ACAT1), 110 nM (ACAT2) | Human ACAT expressed in CHO cells | [7] |

| F12511 | ACAT | 3 nM | HepG2 cells | [8] |

| F12511 | ACAT | 7 nM | CaCo-2 cells | [8] |

| F12511 | ACAT | 71 nM | THP-1 cells | [8] |

| CI-976 | ACAT | 702 nM | Caco-2 cells | [5] |

| CL-277,082 | ACAT | 21.5 µM | Caco-2 cells | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the effect of ACAT inhibitors on cholesterol esterification.

Microsomal ACAT Activity Assay

This in vitro assay measures the enzymatic activity of ACAT in microsomal fractions isolated from cells or tissues.

Objective: To determine the direct inhibitory effect of a compound on ACAT enzyme activity.

Principle: Microsomes, which contain the ACAT enzyme, are incubated with a cholesterol source and a radiolabeled fatty acyl-CoA (e.g., [14C]oleoyl-CoA). The amount of radiolabeled cholesteryl ester formed is quantified to determine enzyme activity.

Protocol:

-

Microsome Isolation:

-

Homogenize cells or tissue in a suitable buffer (e.g., phosphate buffer).

-

Centrifuge the homogenate at low speed (e.g., 10,000 x g) to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in an appropriate assay buffer[9].

-

-

Enzyme Reaction:

-

In a reaction tube, combine the microsomal preparation with a source of cholesterol (e.g., cholesterol dissolved in a detergent like Triton X-100 or complexed with cyclodextrin) and the test inhibitor at various concentrations.

-

Pre-incubate the mixture at 37°C for a specified time (e.g., 10-30 minutes).

-

Initiate the reaction by adding a radiolabeled fatty acyl-CoA, such as [14C]oleoyl-CoA.

-

Incubate the reaction at 37°C for a defined period (e.g., 10-60 minutes)[10].

-

-

Lipid Extraction and Analysis:

-

Stop the reaction by adding a solvent mixture for lipid extraction (e.g., chloroform:methanol).

-

Separate the cholesteryl esters from other lipids using thin-layer chromatography (TLC).

-

Quantify the amount of radiolabeled cholesteryl ester formed using a scintillation counter or phosphorimager.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound compared to a vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Whole-Cell Cholesterol Esterification Assay using NBD-Cholesterol

This cell-based assay measures the inhibition of cholesterol esterification in intact cells using a fluorescent cholesterol analog.

Objective: To assess the potency of an ACAT inhibitor in a cellular context.

Principle: NBD-cholesterol is a fluorescent cholesterol analog that is weakly fluorescent in the polar environment of cell membranes but becomes highly fluorescent when esterified and incorporated into the nonpolar environment of lipid droplets. The increase in fluorescence intensity is proportional to ACAT activity[11].

Protocol:

-

Cell Culture and Treatment:

-

Plate cells (e.g., Caco-2, HepG2, or THP-1 macrophages) in a multi-well plate and culture until they reach the desired confluency.

-

Treat the cells with various concentrations of the ACAT inhibitor or vehicle control for a specified period.

-

-

Labeling with NBD-Cholesterol:

-

Add NBD-cholesterol to the cell culture medium and incubate for a period sufficient for uptake and esterification (e.g., 2-4 hours)[11].

-

-

Fluorescence Measurement:

-

Wash the cells to remove excess NBD-cholesterol.

-

Measure the fluorescence intensity of the cells using a fluorescence plate reader or a fluorescence microscope.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of cholesterol esterification for each inhibitor concentration relative to the vehicle control.

-

Determine the IC50 value from the dose-response curve.

-

References

- 1. This compound | Acyltransferase | 199984-38-8 | Invivochem [invivochem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Metabolic Enzyme/Protease | DC Chemicals [dcchemicals.com]

- 4. This compound|CAS 199984-38-8|DC Chemicals [dcchemicals.com]

- 5. [Effect of F-1394, a potent and selective inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), on esterification of cholesterol and basolateral secretion of cholesteryl ester in Caco-2 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Facile method to incorporate high-affinity ACAT/SOAT1 inhibitor F12511 into stealth liposome-based nanoparticle and demonstration of its efficacy in blocking cholesteryl ester biosynthesis without overt toxicity in neuronal cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological profile of F 12511, (S)-2',3', 5'-trimethyl-4'-hydroxy-alpha-dodecylthioacetanilide a powerful and systemic acylcoenzyme A: cholesterol acyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Studies on acyl-coenzyme A: cholesterol acyltransferase activity in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for ACAT Inhibitors in Mouse Models

Disclaimer: Due to the limited availability of specific in vivo data for Acat-IN-7, the following application notes and protocols are based on studies conducted with other well-characterized ACAT inhibitors, such as Avasimibe (CI-1011), F12511, and K-604. Researchers should use this information as a guide and perform necessary dose-finding and toxicity studies for this compound specifically.

Introduction

Acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT), is a key intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acids. There are two isoforms, ACAT1 and ACAT2, with distinct tissue distributions and functions. ACAT1 is ubiquitously expressed and is the primary isoform in the brain, macrophages, and adrenal glands, while ACAT2 is predominantly found in the intestine and liver. Inhibition of ACAT, particularly ACAT1, has emerged as a promising therapeutic strategy for various diseases, including Alzheimer's disease, atherosclerosis, and certain types of cancer.[1][2][3] this compound is an inhibitor of ACAT and is being investigated for its therapeutic potential. These application notes provide detailed protocols and data for the use of ACAT inhibitors in mouse models, based on existing literature for similar compounds.

Mechanism of Action

ACAT inhibitors exert their effects by blocking the esterification of free cholesterol, leading to its accumulation in the cell. This alteration in cholesterol homeostasis can trigger several downstream signaling pathways. Two of the most relevant pathways implicated in the therapeutic effects of ACAT inhibition are the modulation of the NF-κB signaling pathway and the induction of autophagy.

Signaling Pathway Diagrams

Experimental Protocols

The following protocols are provided as examples and should be adapted based on the specific research question, mouse model, and the physicochemical properties of this compound.

Formulation of ACAT Inhibitors for In Vivo Administration

Due to the hydrophobic nature of many ACAT inhibitors, appropriate formulation is critical for in vivo studies.

-

Oral Gavage Formulation (Avasimibe):

-

Dissolve Avasimibe in DMSO to create a stock solution.

-

Further dilute the stock solution with a vehicle containing 0.1% Tween-80 and 0.1% carboxymethylcellulose sodium salt in PBS.

-

Sonicate the final solution for 10 minutes at 4°C to ensure a homogenous suspension.[4]

-

-

Nanoparticle Formulation for Intravenous (IV) or Intraperitoneal (IP) Injection (F12511):

-

Intranasal Formulation (K-604):

-

Dissolve K-604 in a hydroxycarboxylic acid solution to improve solubility and brain targeting.[8]

-